3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. The pyrazolo[4,3-c]quinoline scaffold is pharmacologically significant, demonstrating anticancer, anti-inflammatory, and receptor-binding activities (e.g., benzodiazepine receptors, COX-2, and PDE4 inhibition) . Key structural features include:
- 3-(4-Chlorophenyl): A halogenated aryl group likely enhancing lipophilicity and receptor affinity.
- 7,8-Dimethoxy: Methoxy substituents at positions 7 and 8, which may improve solubility and hydrogen-bonding interactions.
- 5-[(3-Methoxyphenyl)methyl]: A benzyl group with a meta-methoxy substituent, contributing to steric and electronic modulation.
This compound’s design aligns with medicinal chemistry strategies to optimize selectivity and potency by modifying substituent patterns on the core scaffold .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-31-19-6-4-5-16(11-19)14-30-15-21-25(17-7-9-18(27)10-8-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCUQDWCSWUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the formation of the pyrazoloquinoline core through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as 4-chlorophenylhydrazine and 3-methoxybenzaldehyde under acidic or basic conditions.
Substitution Reactions: The next step involves the introduction of methoxy groups at the 7 and 8 positions of the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using methoxy-substituted reagents.
Final Functionalization: The final step involves the introduction of the 3-methoxyphenylmethyl group at the 5 position of the pyrazoloquinoline core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups, converting them to amines or other reduced forms.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Properties
Recent studies have highlighted the biological activities of pyrazoloquinoline derivatives, including:
- Anticancer Activity : Pyrazoloquinolines have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline have been evaluated for their effects on tumor growth inhibition in vitro and in vivo models .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
- Neuroprotective Effects : Research has indicated that certain pyrazoloquinoline compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
- Drug Development : The compound serves as a lead structure for developing new drugs targeting cancer and inflammatory diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.
- Biological Assays : It is used in various biological assays to evaluate its pharmacological properties. This includes cell viability assays, apoptosis assays, and anti-inflammatory assays to assess its therapeutic potential.
- Mechanistic Studies : Understanding the mechanism of action of this compound is crucial for its development. Research focuses on elucidating how it interacts with specific molecular targets involved in disease pathways.
Case Studies
Several case studies have documented the efficacy of pyrazoloquinolines:
- A study demonstrated that a related pyrazoloquinoline derivative significantly reduced tumor volume in xenograft models of breast cancer . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Another investigation highlighted the anti-inflammatory potential of a similar compound, which inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a role in managing chronic inflammation .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of pyrazolo[4,3-c]quinoline derivatives, emphasizing substituent variations and their pharmacological implications:
Notes:
- Halogen vs. Alkoxy Substituents : The 4-chlorophenyl group in the target compound may enhance receptor affinity compared to 4-fluorophenyl (electron-withdrawing) or 4-ethoxyphenyl (electron-donating) analogs .
- Methoxy Positioning : 7,8-Dimethoxy groups are conserved in multiple analogs, suggesting their role in solubility and target engagement .
Key Research Findings and Implications
Receptor Selectivity : Fluorophenyl and chlorophenyl analogs show divergent GPCR activities. For example, the 4-fluorophenyl derivative in demonstrated NTR1 agonism, while the target compound’s 4-chlorophenyl group may favor alternative targets (e.g., benzodiazepine receptors) .
Synthetic Accessibility: Reductive cyclization and Claisen-Schmidt condensation are common methods for pyrazolo[4,3-c]quinoline synthesis, enabling modular substituent incorporation .
Biological Activity
The compound 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline core with methoxy and chlorophenyl substituents that may influence its biological activity.
Antifungal Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antifungal properties. A study reported that compounds similar to This compound demonstrated effective in vitro antifungal activity against various pathogenic fungi. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .
Antitubercular Activity
In addition to antifungal effects, the compound has shown promising results against Mycobacterium tuberculosis. Its structural components may enhance interaction with bacterial enzymes critical for survival, leading to significant antibacterial activity .
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects on AChE, which could be beneficial in enhancing cholinergic neurotransmission .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit enzymes like AChE suggests it can modulate neurotransmitter levels in the brain.
- Membrane Disruption : Its antifungal activity may arise from disrupting the integrity of fungal cell membranes.
- Targeting Bacterial Metabolism : The antitubercular properties are likely due to interference with essential metabolic pathways in bacteria.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Alipour et al. (2012) | Evaluated a series of pyrazolo derivatives for AChE inhibition | Compound showed moderate inhibition compared to donepezil |
| ResearchGate Study (2022) | Investigated antifungal activity against four strains | Demonstrated significant antifungal efficacy |
| PubMed Study (2013) | Tested antitubercular effects against M. tuberculosis H37Rv | Compound showed promising results as a potential antitubercular agent |
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core?
The pyrazolo[4,3-c]quinoline scaffold can be synthesized via condensation reactions starting with substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (1) serves as a versatile starting material for introducing functional groups, such as amino or aryl substituents, through nucleophilic substitution or cross-coupling reactions . Key steps include optimizing reaction conditions (e.g., solvent, catalyst, temperature) to improve regioselectivity and yield. Analytical validation via -NMR and -NMR (e.g., δ 3.43 ppm for CH groups) is critical to confirm structural integrity .
Q. How can researchers characterize the stereoelectronic properties of substituents on this compound?
Substituent effects (e.g., methoxy, chlorophenyl) can be analyzed using computational methods (e.g., DFT at B3LYP/6-31G) to calculate charge distribution, frontier molecular orbitals, and relative conformational energies. For example, methoxy groups at positions 7 and 8 enhance electron density on the quinoline ring, influencing reactivity in subsequent functionalization steps . Experimental validation via IR spectroscopy (e.g., ν 1588–1529 cm for aromatic C=C stretching) complements computational insights .
Advanced Research Questions
Q. What methodologies address low yields in multi-step syntheses of 5-[(3-methoxyphenyl)methyl]-substituted derivatives?
Low yields often arise from steric hindrance at the 5-position. Strategies include:
- Catalyst optimization : Palladium-based catalysts (e.g., PdCl(PPh)) improve cross-coupling efficiency for aryl-methyl substitutions .
- Protecting groups : Temporary protection of reactive sites (e.g., phthalimido groups for amines) prevents side reactions during alkylation .
- Ultrasound-assisted synthesis : Reduces reaction time and improves homogeneity in condensation steps .
Q. How do structural modifications influence biological activity, and how can SAR be systematically studied?
Structure-activity relationship (SAR) studies require:
- Systematic substitution : Replace methoxy or chlorophenyl groups with electron-withdrawing/donating analogs (e.g., nitro, fluorine) to assess impact on binding affinity .
- In vitro assays : Pair synthetic analogs with enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative drug candidates) .
- Theoretical docking : Use software like AutoDock to predict interactions with target proteins (e.g., quinoline derivatives with kinase domains) .
Q. How should researchers resolve contradictions in spectroscopic data across synthetic batches?
Contradictory NMR or IR results may stem from:
- Polymorphism : Different crystalline forms alter spectral profiles. Perform X-ray crystallography to confirm solid-state structure .
- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d) for -NMR comparisons .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that skew spectral data .
Methodological Challenges and Solutions
Q. What advanced techniques validate the regioselectivity of electrophilic substitutions on the quinoline ring?
- Isotopic labeling : Introduce -labeled reagents to track substitution patterns via -NMR .
- NOESY experiments : Identify spatial proximity between substituents (e.g., 3-methoxyphenylmethyl and adjacent dimethoxy groups) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
